REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4]C=1C.[Mn]([O-])(=O)(=O)=O.[K+].[C:16]([O:19]CC)(=[O:18])[CH3:17]>O.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:17]=1[C:16]([OH:19])=[O:18] |f:1.2,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 18h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the brown suspension was filtered
|
Type
|
CUSTOM
|
Details
|
The dried organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting solid was partitioned between aqueous sodium bicarbonate (2N; 50 ml) and diethyl ether (2×30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |